![molecular formula C9H9BrO2 B2681089 3-(Bromomethyl)phenyl acetate CAS No. 49617-80-3](/img/structure/B2681089.png)
3-(Bromomethyl)phenyl acetate
Overview
Description
“3-(Bromomethyl)phenyl acetate” is a versatile compound that has various applications across different industries . It is commonly used in the synthesis of organic compounds such as mevalonic acid, xylose, and dihydroxyacetone . The compound has a CAS Number of 49617-80-3 and a molecular weight of 229.07 .
Synthesis Analysis
The compound is synthesized using various methods. One method involves the use of paraformaldehyde and HBr/AcOH . Another method uses dibromomethane in basic media . There are also multi-step procedures that involve hydroxymethylation followed by substitution .
Molecular Structure Analysis
The molecular formula of “3-(Bromomethyl)phenyl acetate” is C9H9BrO2 . The Inchi Code is 1S/C9H9BrO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 .
Chemical Reactions Analysis
The compound is used in the synthesis of organic compounds such as mevalonic acid, xylose, and dihydroxyacetone . It is also used in the generation of organometallics by metal–halogen exchange .
Physical And Chemical Properties Analysis
The compound is a liquid . It has a boiling point of 255.1±15.0°C at 760 mmHg . The compound should be stored in a dark place, sealed in dry, and under -20C .
Scientific Research Applications
Crystallographic Analysis
3-(Bromomethyl)phenyl acetate has been studied for its crystallographic properties. Ebersbach, Seichter, and Mazik (2022) explored the molecular dimers formed by 3,5-bis(bromomethyl)phenyl acetate, highlighting the role of bromine atoms in forming two-dimensional aggregates within crystals (Ebersbach, Seichter, & Mazik, 2022).
Synthesis of Phenyl Acetates
Ishii et al. (1993) reported on the novel synthesis of phenyl acetates through the cyclocarbonylation of 2,4-pentadienyl acetates, highlighting the efficiency of certain palladium complexes in this process. This synthesis approach is significant for producing phenyl acetates selectively and in good yields (Ishii, Gao, Xu, Iwasaki, & Hidai, 1993).
Organic Synthesis Applications
In organic synthesis, Magnusson and Lindqvist (1990) demonstrated the use of 2-bromomethylprop-2-en-1-yl acetate, which is closely related to 3-(Bromomethyl)phenyl acetate. Their study showcased the specific substitution of the bromine atom by various nucleophiles, leading to the production of diverse organic compounds (Magnusson & Lindqvist, 1990).
Enantiopure Compounds Synthesis
Lelièvre, Mercier, Ricard, and Mathey (2000) focused on the synthesis of enantiopure compounds, demonstrating the transformation of phenylpropargyl aldehyde diethyl acetal into 1-phosphanorbornadiene-2-carboxaldehydes. This process, involving a 2-bromomethyl derivative, is crucial for obtaining specific enantiopure compounds used in various chemical applications (Lelièvre, Mercier, Ricard, & Mathey, 2000).
Synthesis of Antimicrobial Agents
Doraswamy and Ramana (2013) explored the synthesis of substituted phenyl azetidines with potential antimicrobial properties. Their process involved the reaction of a compound similar to 3-(Bromomethyl)phenyl acetate, indicating the relevance of such compounds in developing antimicrobial agents (Doraswamy & Ramana, 2013).
Safety and Hazards
Mechanism of Action
As for the pharmacokinetics, the compound’s properties such as its lipophilicity, water solubility, and molecular weight would influence its absorption, distribution, metabolism, and excretion (ADME). For instance, its lipophilicity (LogP) and water solubility could affect its absorption and distribution in the body .
properties
IUPAC Name |
[3-(bromomethyl)phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUDYGSKBLLKBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)phenyl acetate |
Synthesis routes and methods
Procedure details
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